N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide
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Overview
Description
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a phthalazine moiety, and a chloroacetyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride to form the chloroacetyl derivative. This intermediate is then reacted with phthalazine-1-carboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: The presence of the carboxamide group allows for condensation reactions with aldehydes or ketones to form imines or amides
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce oxides of the original compound .
Scientific Research Applications
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This compound can also interact with DNA, potentially causing DNA damage and affecting cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide: Similar structure but with a benzamide moiety instead of a phthalazine ring.
Chloroacetamide Derivatives: A class of compounds with similar chloroacetyl groups but different core structures.
Pyrrole Derivatives: Compounds with a pyrrole ring and various substituents .
Uniqueness
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of a pyrrole ring, a phthalazine moiety, and a chloroacetyl group.
Properties
Molecular Formula |
C17H15ClN4O3 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3/c1-9-7-13(14(23)8-18)10(2)22(9)21-17(25)15-11-5-3-4-6-12(11)16(24)20-19-15/h3-7,15H,8H2,1-2H3,(H,21,25) |
InChI Key |
QSMJVYVXHAKTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2C3=CC=CC=C3C(=O)N=N2)C)C(=O)CCl |
Origin of Product |
United States |
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